2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also features a chlorinated phenyl group and an isopropyl substituent, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acidic by-products
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and contamination.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in catalytic processes, where the compound serves as a catalyst or intermediate.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dioxaborolane ring and is less sterically hindered.
Pinacolborane: Contains a boron atom bonded to two pinacol groups, making it more reactive.
4-Chlorophenylboronic acid: Similar structure but without the isopropyl and dioxaborolane groups.
Uniqueness
2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chlorinated phenyl group, an isopropyl substituent, and a dioxaborolane ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
CAS No. |
1395084-17-9 |
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Molecular Formula |
C15H22BClO2 |
Molecular Weight |
280.6 g/mol |
IUPAC Name |
2-(4-chloro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BClO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
InChI Key |
DUAWTJLRNUXKMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(C)C |
Origin of Product |
United States |
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